Fmoc-L-asparaginol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

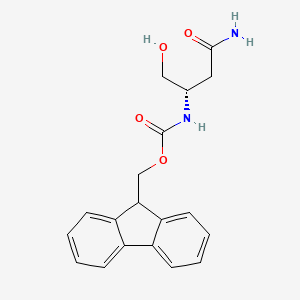

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Asparagine: Structure Elucidation, Synthesis, and Application

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine (Fmoc-L-Asn-OH), a critical building block in solid-phase peptide synthesis (SPPS). While the query specified "Fmoc-L-asparaginol," extensive database searches indicate that the commonly utilized and commercially available derivative is Fmoc-L-asparagine. The structural distinction lies in the C-terminus: asparagine possesses a carboxylic acid, whereas asparaginol features a primary alcohol. This guide will focus on the well-documented Fmoc-L-asparagine, including its identification, structural verification, and a theoretical pathway to the corresponding asparaginol derivative.

Core Identification: Fmoc-L-Asparagine

Fmoc-L-asparagine is an amino acid derivative where the alpha-amino group of L-asparagine is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This strategic protection is fundamental to modern peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains.[2]

Table 1: Key Identifiers for Fmoc-L-Asparagine

| Identifier | Value | Source |

| CAS Number | 71989-16-7 | [1][3][4][5][6] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][3][4][5] |

| Molecular Weight | 354.36 g/mol | [3][4] |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-carbamoylpropanoic acid | [3] |

| Synonyms | Fmoc-Asn-OH, N-alpha-Fmoc-L-asparagine | [3][5] |

The Principle of Fmoc Protection in Peptide Synthesis

The utility of the Fmoc group lies in its base-lability.[2] In the iterative process of solid-phase peptide synthesis, the Fmoc group masks the N-terminus of the incoming amino acid, preventing self-polymerization. Following the coupling of the amino acid to the growing peptide chain, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7] This deprotection exposes a new N-terminal amine, ready for the next coupling cycle. The acidic conditions used for the final cleavage of the peptide from the solid support and removal of side-chain protecting groups do not affect the Fmoc group, thus providing an orthogonal protection strategy.

Structure Elucidation: A Multi-Technique Approach

Confirming the identity and purity of Fmoc-L-asparagine is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Fmoc-L-asparagine, both ¹H and ¹³C NMR are instrumental.

In a typical ¹H NMR spectrum of Fmoc-L-asparagine, distinct signals corresponding to the protons of the fluorenyl, methoxy, and asparagine moieties are observed. The spectrum is usually recorded in a deuterated solvent such as DMSO-d₆.

Table 2: Representative ¹H NMR Spectral Data for Fmoc-L-Asparagine in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.7 | broad s | 1H | Carboxylic acid proton (-COOH) |

| ~7.90 | d | 2H | Aromatic protons of fluorenyl group |

| ~7.73 | d | 2H | Aromatic protons of fluorenyl group |

| ~7.42 | t | 2H | Aromatic protons of fluorenyl group |

| ~7.34 | t | 2H | Aromatic protons of fluorenyl group |

| ~7.58 | d | 1H | Amide proton of Fmoc protecting group (-NH-) |

| ~6.97, ~7.40 | broad s | 2H | Primary amide protons of asparagine side chain (-CONH₂) |

| ~4.38 | m | 1H | Alpha-proton of asparagine (-CH(NH)-) |

| ~4.29, ~4.24 | m | 3H | Methylene and methine protons of the Fmoc group (-CH₂-O- and -CH-) |

| ~2.60, ~2.50 | m | 2H | Beta-protons of asparagine (-CH₂-CONH₂) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Representative ¹³C NMR Spectral Data for Fmoc-L-Asparagine

| Chemical Shift (ppm) | Assignment |

| ~172.8 | Carboxylic acid carbon (-COOH) |

| ~171.5 | Amide carbonyl carbon of asparagine side chain (-CONH₂) |

| ~156.2 | Carbonyl carbon of Fmoc group (-O-(C=O)-N) |

| ~143.9, ~140.7 | Quaternary aromatic carbons of fluorenyl group |

| ~127.6, ~127.1, ~125.3, ~120.1 | Aromatic carbons of fluorenyl group |

| ~65.7 | Methylene carbon of Fmoc group (-CH₂-O-) |

| ~51.5 | Alpha-carbon of asparagine (-CH(NH)-) |

| ~46.7 | Methine carbon of Fmoc group (-CH-) |

| ~36.8 | Beta-carbon of asparagine (-CH₂-CONH₂) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound, thereby confirming its identity. For Fmoc-L-asparagine, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule.

The expected monoisotopic mass of Fmoc-L-asparagine (C₁₉H₁₈N₂O₅) is 354.1216 g/mol . In a typical ESI-MS spectrum, one would expect to observe ions corresponding to:

-

[M+H]⁺: 355.1294 m/z (in positive ion mode)

-

[M-H]⁻: 353.1138 m/z (in negative ion mode)

-

[M+Na]⁺: 377.1114 m/z (a common sodium adduct in positive ion mode)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key characteristic absorption bands for Fmoc-L-asparagine would include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the amide and carbamate groups.

-

~3050 cm⁻¹: C-H stretching of the aromatic fluorenyl group.

-

~1715 cm⁻¹: C=O stretching of the carboxylic acid and the Fmoc carbonyl group.

-

~1680 cm⁻¹: C=O stretching of the primary amide in the asparagine side chain (Amide I band).

-

~1530 cm⁻¹: N-H bending of the amide and carbamate (Amide II band).

Synthesis and Purification Workflow

The synthesis of Fmoc-L-asparagine involves the reaction of L-asparagine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The following is a generalized protocol.

Experimental Protocol: Synthesis of Fmoc-L-Asparagine

-

Dissolution: Dissolve L-asparagine in a suitable aqueous basic solution (e.g., 10% sodium carbonate solution).

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the cooled L-asparagine solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0-5 °C and then at room temperature) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-L-asparagine product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then a non-polar organic solvent (e.g., hexane or diethyl ether) to remove impurities.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain highly pure Fmoc-L-asparagine.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the final product using the analytical techniques described above (NMR, MS, IR).

Workflow Diagram: Synthesis and Characterization of Fmoc-L-Asparagine

Caption: Synthesis and characterization workflow for Fmoc-L-asparagine.

From Asparagine to Asparaginol: A Theoretical Pathway

While this compound is not a standard commercially available reagent, it can be synthesized from Fmoc-L-asparagine through the reduction of the carboxylic acid to a primary alcohol.

Conceptual Protocol: Reduction of Fmoc-L-Asparagine

-

Activation of Carboxylic Acid: The carboxylic acid of Fmoc-L-asparagine would first need to be activated to facilitate reduction. This can be achieved by converting it to a mixed anhydride or an active ester.

-

Reduction: The activated carboxyl group can then be reduced using a suitable reducing agent such as sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/water). Care must be taken to control the reaction conditions to avoid side reactions.

-

Work-up and Purification: Following the reduction, an aqueous work-up would be necessary to quench the excess reducing agent and isolate the crude this compound. Purification would likely be achieved through column chromatography on silica gel.

Logical Diagram: Fmoc-L-Asparagine to this compound

Caption: Theoretical pathway for the synthesis of this compound.

The structure of the resulting this compound would need to be confirmed by the same analytical techniques, with expected changes in the NMR and IR spectra reflecting the conversion of the carboxylic acid to a primary alcohol.

Conclusion

Fmoc-L-asparagine is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure, confirmed through a suite of analytical techniques, and its role in the elegant Fmoc-based solid-phase peptide synthesis strategy, underscore its importance in the development of novel therapeutics and research reagents. While this compound is not a common derivative, a clear synthetic route from its asparagine counterpart can be envisioned. A thorough understanding of the characterization and chemistry of these building blocks is essential for any researcher working in the field of peptide science.

References

-

PubChem. (n.d.). FMOC-L-asparagine. National Center for Biotechnology Information. Retrieved from [Link]

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–294.

-

Carl ROTH. (n.d.). Fmoc-L-Asparagine, 5 g. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Asn-OH [71989-16-7]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]

-

Carl ROTH. (n.d.). Fmoc-L-Asparagine, 25 g. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

- 1. CAS 71989-16-7: FMOC-L-asparagine | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-L-Asparagine, 5 g, CAS No. 71989-16-7 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. peptide.com [peptide.com]

- 6. thomassci.com [thomassci.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-L-asparaginol

Introduction: Distinguishing Fmoc-L-asparaginol from its Precursor

In the landscape of peptide synthesis and drug development, precision in molecular architecture is paramount. This guide focuses on this compound, a derivative of the proteinogenic amino acid L-asparagine. It is crucial to distinguish this compound from its more common carboxylic acid counterpart, Fmoc-L-asparagine (Fmoc-Asn-OH). While Fmoc-L-asparagine is a foundational building block for incorporating asparagine into a peptide sequence, this compound is its reduced analogue, where the C-terminal carboxylic acid is converted to a primary alcohol.

This structural modification from a carboxyl to a hydroxyl group fundamentally alters the molecule's chemical reactivity and potential applications, opening avenues for its use as a terminator in peptide synthesis, a precursor for synthesizing peptide alcohols, or a component in the development of peptidomimetics and specialized linkers. As this compound is not a routinely catalogued commercial product, this guide provides a comprehensive overview of its predicted properties, a detailed protocol for its synthesis from the readily available Fmoc-L-asparagine, and an in-depth analysis of its chemical behavior.

Molecular Structure and Identification

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group of L-asparaginol. The L-asparaginol core retains the characteristic carboxamide side chain of asparagine.

Caption: Chemical structure of (S)-1-amino-3-carbamoyl-propan-2-ol protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

| Identifier | Value | Source |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparaginol | Inferred |

| Molecular Formula | C₁₉H₂₀N₂O₄ | Calculated |

| Molecular Weight | 340.38 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

Predicted Physical Properties

The physical properties of this compound are not extensively documented. However, based on the known properties of its precursor, Fmoc-L-asparagine, and other Fmoc-protected amino alcohols, we can predict the following characteristics.

| Property | Predicted Value | Rationale & Comments |

| Appearance | White to off-white crystalline powder | Similar to Fmoc-L-asparagine and other Fmoc-amino acid derivatives. |

| Melting Point | Expected to be lower than Fmoc-L-asparagine (~190 °C). Likely in the range of 150-170 °C. | The conversion of a carboxylic acid to an alcohol disrupts the crystal lattice packing and hydrogen bonding network, typically lowering the melting point. |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols (Methanol, Ethanol). Limited solubility in water and non-polar solvents like hexanes. | The presence of the large, hydrophobic Fmoc group dominates the solubility profile. The hydroxyl group may slightly increase polarity compared to the free acid in some contexts, but overall solubility is expected to be similar to other Fmoc derivatives. |

| Optical Rotation | Expected to be levorotatory, [α]D < 0 | The stereocenter from L-asparagine is retained during the synthesis. The specific value would require experimental determination. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional domains: the base-labile Fmoc group, the nucleophilic primary alcohol, and the asparagine side-chain amide.

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl group is a cornerstone of modern orthogonal peptide synthesis strategy due to its unique cleavage mechanism.[1]

-

Base Lability: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a secondary amine like piperidine in a polar aprotic solvent such as DMF.[2] The mechanism proceeds via a β-elimination (E1cB) pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine.

-

Orthogonality: This base-lability provides true orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu), which is a significant advantage in complex multi-step syntheses.[3]

The Primary Alcohol

The C-terminal primary alcohol is the most significant departure from Fmoc-L-asparagine and introduces a new set of reactive possibilities.

-

Nucleophilicity: The hydroxyl group is a potent nucleophile and can participate in esterification, etherification, and other nucleophilic substitution reactions.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO-based reagents). This allows for the post-synthetic modification of a peptide alcohol.

The Asparagine Side Chain

The amide group in the asparagine side chain is relatively stable but can undergo specific reactions, particularly during chemical synthesis steps.

-

Dehydration: During activation of a C-terminal carboxyl group (not present in this compound, but relevant to its precursor), the side-chain amide can be dehydrated to form a β-cyanoalanine derivative. This is a common side reaction when coupling Fmoc-Asn-OH without side-chain protection.

-

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to aspartic acid.

-

Side-Chain Protection: To mitigate side reactions and improve solubility, the side-chain amide is often protected, for example with a trityl (Trt) group.[4][5] The synthesis of this compound can proceed from either side-chain protected or unprotected Fmoc-L-asparagine, depending on the desired final product and subsequent reaction conditions.

Synthesis of this compound: An Experimental Protocol

Caption: Workflow for the synthesis of this compound from Fmoc-L-asparagine.

Step-by-Step Methodology

Materials:

-

Fmoc-L-asparagine (Fmoc-Asn-OH)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-asparagine (1.0 eq) in anhydrous THF. Cool the resulting solution to 0 °C in an ice bath.

-

Expert Insight: The use of anhydrous THF is critical to prevent premature quenching of the highly reactive mixed anhydride intermediate. Cooling to 0 °C helps to control the exothermic reaction and minimize side products.

-

-

Activation (Mixed Anhydride Formation): To the cooled solution, add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the reaction mixture at 0 °C for 15-20 minutes.

-

Causality: Isobutyl chloroformate reacts with the carboxylate of Fmoc-L-asparagine, activated by the base (NMM), to form a mixed carbonic-carboxylic anhydride. This intermediate is highly electrophilic and susceptible to reduction.

-

-

Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of cold water. Add this freshly prepared NaBH₄ solution dropwise to the reaction mixture at 0 °C. A vigorous evolution of gas (hydrogen) may be observed. Allow the reaction to stir for 1-2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Self-Validation: The progress of the reduction can be monitored by TLC, typically using a mobile phase of EtOAc/Hexanes with a small percentage of acetic acid. The product, this compound, will have a higher Rf value than the starting carboxylic acid.

-

-

Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Remove the THF under reduced pressure using a rotary evaporator. The remaining aqueous residue is then extracted three times with ethyl acetate (EtOAc).

-

Expert Insight: The basic quench neutralizes any remaining acidic components. Extracting with EtOAc transfers the organic product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a white solid.

Conclusion

This compound represents a valuable, albeit specialized, derivative for advanced applications in peptide and medicinal chemistry. While not a standard off-the-shelf reagent, its synthesis from Fmoc-L-asparagine is straightforward and efficient. Its unique combination of a base-labile protecting group, a reactive primary alcohol, and the polar asparagine side chain provides a versatile platform for chemical innovation. This guide serves as a foundational resource for researchers seeking to incorporate this compound into their synthetic strategies, providing the necessary data on its properties and a reliable protocol for its preparation.

References

-

Cheméo. Chemical Properties of L-Asparagine (CAS 70-47-3). [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Majethia, G. N., Haq, W., & Balendiran, G. K. (2022). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. ResearchGate. [Link]

-

Wikipedia. Asparagine. [Link]

-

Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

YouTube. What Are Fmoc Protecting Groups?. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Application of Fmoc-L-Asparaginol

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-asparaginol, a critical building block for advanced peptide synthesis and drug development. Recognizing the compound's limited commercial availability, this document focuses on a robust and reliable laboratory-scale synthesis protocol, starting from the readily available precursor, Fmoc-L-asparagine. We delve into the causality behind experimental choices, from side-chain protection strategies to the specifics of the reduction reaction. Furthermore, this guide explores the applications of this compound in the synthesis of peptide alcohols and peptidomimetics, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule.

Introduction: The Significance of this compound in Modern Peptide Chemistry

In the landscape of therapeutic peptide and peptidomimetic development, the incorporation of unnatural amino acids and their derivatives is a cornerstone for enhancing biological activity, stability, and bioavailability. This compound, the alcohol analog of L-asparagine, represents a key modification at the C-terminus of a peptide chain, transforming a terminal carboxylic acid into a primary alcohol. This seemingly subtle change has profound implications, enabling the synthesis of peptide alcohols with unique pharmacological profiles and serving as a versatile scaffold for further chemical elaboration.

The primary challenge for researchers is that this compound is not a routinely stocked reagent. Therefore, a reliable synthetic protocol is paramount. This guide provides a detailed methodology for its preparation from Fmoc-L-asparagine, a standard component in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of the Precursor: Fmoc-L-Asparagine

A thorough understanding of the starting material is crucial for a successful synthesis. Fmoc-L-asparagine (Fmoc-Asn-OH) is the N-terminally protected form of the natural amino acid asparagine.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₈N₂O₅ | [1][2] |

| Molecular Weight | 354.36 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| CAS Number | 71989-16-7 | [1] |

| Melting Point | Approximately 175 °C (decomposes) | [4] |

| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. | [5] |

Synthesis of this compound: A Validated Protocol

The conversion of a carboxylic acid to an alcohol is a fundamental transformation in organic chemistry. For amino acids, this reduction must be performed under conditions that do not compromise the integrity of the protecting groups or the chiral center. A common and effective method involves the reduction of an activated carboxylic acid derivative, such as a mixed anhydride or an ester, with a mild reducing agent.

The protocol detailed below is a self-validating system, designed to ensure high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale for Side-Chain Protection

A critical consideration in the synthesis of asparagine derivatives is the potential for side reactions involving the side-chain amide. Under certain conditions, particularly during carboxyl group activation, the amide can undergo dehydration to form a nitrile, leading to the undesirable formation of a β-cyanoalanine derivative. To mitigate this, protection of the side-chain amide nitrogen is often employed. The trityl (Trt) group is a common choice in Fmoc-based chemistry as it provides sufficient steric hindrance to prevent side reactions and can be removed under acidic conditions.

Experimental Workflow: From Fmoc-L-Asparagine to this compound

This workflow outlines the key steps in the synthesis of this compound.

Caption: Synthetic pathway from side-chain protected Fmoc-L-asparagine to this compound.

Step-by-Step Methodology

PART A: Esterification of Fmoc-Asn(Trt)-OH

-

Dissolution: Dissolve Fmoc-Asn(Trt)-OH (1 equivalent) in anhydrous methanol. The use of an anhydrous solvent is critical to prevent hydrolysis of the activated species.

-

Activation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. This in situ generates the acid chloride, which then reacts with methanol to form the methyl ester. The low temperature controls the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-Asn(Trt)-OMe.

PART B: Reduction to this compound(Trt)

-

Dissolution: Dissolve the crude Fmoc-Asn(Trt)-OMe in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (2-3 equivalents) portion-wise. Borohydrides are selective reducing agents for esters and are less likely to affect the Fmoc group compared to stronger reagents like lithium aluminum hydride.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Work-up and Purification: Once the reaction is complete, quench by the slow addition of water or a mild acid (e.g., 1 M HCl) at 0 °C. Extract the product into an organic solvent. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound(Trt).

PART C: (Optional) Side-Chain Deprotection

-

Cleavage: To obtain this compound with a free side-chain amide, the trityl group can be removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) with a scavenger such as triisopropylsilane (TIS) to capture the liberated trityl cations. A typical cleavage cocktail is TFA/TIS/DCM (e.g., 1:5:94 v/v/v) for a short duration at room temperature.

-

Purification: Following cleavage, the product is purified by chromatography to yield the final this compound.

Physicochemical Properties of this compound

Based on the reduction of the carboxylic acid to a primary alcohol, the following properties can be deduced for this compound.

| Property | Deduced Value | Notes |

| Chemical Formula | C₁₉H₂₀N₂O₄ | Derived from the reduction of the carboxylic acid in Fmoc-L-asparagine. |

| Molecular Weight | 340.38 g/mol | Calculated based on the deduced chemical formula. |

| Appearance | Expected to be a white to off-white solid. | Consistent with similar Fmoc-protected amino alcohols. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF. | The presence of the hydroxyl group may slightly increase polarity compared to the methyl ester. |

Applications in Drug Development and Peptide Science

The primary utility of this compound lies in its ability to introduce a C-terminal alcohol functionality into a peptide sequence. This modification can have several beneficial effects:

-

Enhanced Stability: Peptide alcohols are often more resistant to degradation by carboxypeptidases, which can improve their in vivo half-life.

-

Altered Receptor Binding: The change from a carboxylate to a neutral alcohol can significantly alter the binding affinity and selectivity of a peptide for its target receptor.

-

Scaffold for Further Derivatization: The primary alcohol of this compound can serve as a handle for conjugation to other molecules, such as imaging agents, cytotoxic drugs, or polymers for drug delivery.

Caption: Applications of this compound in peptide chemistry and drug discovery.

Conclusion

References

-

PubChem. (n.d.). Fmoc-L-asparagine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). FMOC-L-Asparagine BP EP USP CAS 71989-16-7 Manufacturers and Suppliers. Retrieved from [Link]

-

Carl ROTH. (n.d.). Fmoc-L-Asparagine. Retrieved from [Link]

Sources

- 1. CAS 71989-16-7: FMOC-L-asparagine | CymitQuimica [cymitquimica.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FMOC-L-Asparagine BP EP USP CAS 71989-16-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Fmoc-L-Asparagine, 5 g, CAS No. 71989-16-7 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Nalpha-FMOC-L-Asparagine | 71989-16-7 [chemicalbook.com]

understanding the role of the Fmoc protecting group

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology fundamental to drug discovery, proteomics, and the development of peptide-based therapeutics. This guide provides an in-depth analysis of the Fmoc group from the perspective of a senior application scientist. We will explore the chemical principles underlying its function, its strategic role in orthogonal peptide synthesis, and provide field-tested protocols and troubleshooting insights. This document is intended for researchers, chemists, and drug development professionals who seek to deepen their understanding and optimize their application of Fmoc-based SPPS.

The Strategic Importance of Protecting Groups in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the stepwise addition of amino acids. This process would be chaotic without the use of protecting groups, which act as temporary masks for reactive functional groups. The primary challenge is to selectively block the N-terminal amine of an incoming amino acid while its carboxyl group forms a peptide bond with the N-terminus of the growing peptide chain. An ideal protecting group must be stable during the coupling reaction but easily and cleanly removable under conditions that do not affect the integrity of the peptide or other protecting groups. The Fmoc group has emerged as a preeminent choice for N-terminal protection due to its unique base-labile nature, which forms the basis of the most widely used orthogonal SPPS strategy.

The Chemistry of the Fmoc Group: A Tale of Two Stabilities

The efficacy of the Fmoc group lies in its clever chemical design. It is stable under the acidic conditions used to cleave final peptides from the resin and to remove many side-chain protecting groups, yet it is readily cleaved by a base.

Mechanism of Base-Mediated Deprotection

The removal of the Fmoc group is not a simple hydrolysis but rather a β-elimination reaction. This process is typically initiated by a secondary amine, most commonly piperidine.

The mechanism proceeds as follows:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

-

Elimination: This abstraction initiates the collapse of the molecule, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.

-

Scavenging: The liberated dibenzofulvene is an electrophile that can undergo side reactions, such as addition to the newly deprotected amine. Piperidine also serves as a scavenger, reacting with the DBF to form a stable piperidine-dibenzofulvene adduct, thus preventing unwanted side reactions.

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Field-Proven Protocol for Fmoc Deprotection

This protocol is a self-validating system for ensuring complete and efficient Fmoc removal, which is critical for preventing deletion sequences in the final peptide.

Reagents

-

Resin-bound peptide: With N-terminal Fmoc group.

-

Deprotection Solution: 20% (v/v) Piperidine in high-purity N,N-Dimethylformamide (DMF).

-

Washing Solvent: High-purity DMF.

Step-by-Step Methodology

-

Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes. This is crucial for ensuring that all sites within the resin beads are accessible to the reagents.

-

Initial Deprotection: Drain the DMF and add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate for 3 minutes. The solution will turn yellow-orange as the DBF-piperidine adduct forms.

-

Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. The second, longer treatment ensures the reaction goes to completion.

-

Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-adduct. Residual piperidine will neutralize the incoming activated amino acid in the subsequent coupling step, severely reducing efficiency.

In-Process Monitoring: A Trustworthy System

A key to trustworthy synthesis is monitoring the reaction. The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm, provides a convenient and quantitative method to monitor the deprotection.

Protocol for UV Monitoring:

-

Collect the filtrate from the deprotection steps.

-

Dilute a known aliquot of the combined filtrate with a suitable solvent (e.g., ethanol).

-

Measure the absorbance at ~301 nm.

-

Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for the DBF-piperidine adduct) is approximately 7800 L mol⁻¹ cm⁻¹.

This quantitative check confirms the completion of the reaction and can help diagnose issues with the synthesis, such as poor resin swelling or depleted reagents.

Quantitative Data & Troubleshooting

Data Presentation: UV Monitoring of Fmoc Cleavage

The following table summarizes typical data from a quantitative Fmoc cleavage assay.

| Cycle Number | Theoretical Loading (mmol/g) | Measured Fmoc Release (mmol/g) | Deprotection Efficiency (%) |

| 1 | 0.50 | 0.49 | 98% |

| 5 | 0.50 | 0.48 | 96% |

| 10 | 0.50 | 0.47 | 94% |

| 15 | 0.50 | 0.45 | 90% |

A drop in efficiency, as seen in later cycles, can indicate emerging problems.

Troubleshooting Common Fmoc-SPPS Issues

-

Incomplete Deprotection:

-

Symptom: Deletion sequences in the final peptide (Mass Spec shows masses corresponding to [M-(missing residue)]).

-

Causality: Often caused by peptide aggregation, poor resin swelling, or insufficient deprotection time.

-

Solution: Increase deprotection time. For difficult sequences prone to aggregation (e.g., beta-sheets), consider using a stronger base system like 2% DBU/2% Piperidine in DMF or using "high-swelling" resins.

-

-

Dibenzofulvene Side Reactions:

-

Symptom: Side products with a mass addition of +166 Da.

-

Causality: Insufficient piperidine concentration to act as a scavenger, allowing the DBF intermediate to alkylate the newly freed N-terminal amine.

-

Solution: Ensure the piperidine concentration is at least 20%. Do not use non-scavenging bases like DBU alone.

-

Conclusion

The Fmoc protecting group is an elegant and robust tool for modern peptide synthesis. Its unique base lability, combined with its stability to acid, provides the orthogonal foundation for the most common and successful SPPS strategies. A thorough understanding of its mechanism, coupled with rigorous, field-tested protocols and in-process monitoring, allows researchers to harness its full potential. By treating the synthesis not as a black box but as a series of well-defined chemical reactions, scientists can troubleshoot effectively, optimize outcomes, and confidently produce the complex peptides required for cutting-edge research and therapeutic development.

References

-

Title: Fmoc solid phase peptide synthesis: the discovery Source: Journal of Peptide Science URL: [Link]

-

Title: The Fmoc Solid-Phase Synthesis of C-Terminal Peptide Amides under Neutral Conditions Source: MDPI URL: [Link]

-

Title: A non-UV-absorbing scavenging system for dibenzofulvene in Fmoc-based peptide synthesis Source: Journal of Peptide Research URL: [Link]

-

Title: Spectrophotometric Monitoring of Solid-Phase Peptide Synthesis Source: CSH Protocols URL: [Link]

-

Title: A Reversible “Safety-Catch” Linker for the Solid-Phase Synthesis of C-Terminal-Modified Peptides Source: MDPI URL: [Link]

basic principles of Fmoc chemistry in peptide synthesis

An In-Depth Technical Guide to the Core Principles of Fmoc Chemistry in Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Ascendancy of Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the stepwise construction of a peptide chain while it is covalently attached to an insoluble solid support.[1] This methodology simplifies the synthetic process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thereby driving reactions to completion and minimizing product loss.[1][2]

Within the realm of SPPS, two primary strategies have dominated the field: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) approaches. While the Boc/Bzl strategy was historically significant, the Fmoc/tBu methodology has become the preferred choice for most applications today.[3] This preference is rooted in the milder reaction conditions of the Fmoc strategy, which are compatible with a wider range of sensitive modifications, such as phosphorylation and glycosylation.[4] Furthermore, the ease of automation, facilitated by the strong UV absorbance of the cleaved Fmoc group for real-time monitoring, has cemented its status as the industry standard.[3][4] This guide will provide an in-depth exploration of the fundamental principles of Fmoc chemistry, offering both theoretical understanding and practical insights for researchers in peptide science and drug development.

The Cornerstone of Fmoc Chemistry: The Orthogonal Protection Strategy

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection .[5][6] This strategy employs two or more protecting groups that can be removed under distinct, non-interfering conditions.[7] In Fmoc chemistry, this is achieved through a synergistic combination of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (typically based on tert-butyl or trityl moieties).[1][8]

This orthogonality ensures that the temporary Fmoc group on the N-terminus can be selectively removed at each cycle of amino acid addition without affecting the "permanent" protecting groups on the reactive side chains of the amino acids already incorporated into the peptide chain.[5][7] These side-chain protectors remain intact throughout the synthesis and are only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[3] This selective deprotection is paramount for maintaining the integrity of the growing peptide and preventing the formation of unwanted side products.[5]

Caption: Orthogonal protection scheme in Fmoc-SPPS.

The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Breakdown

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing chain.[5] Each cycle consists of three primary steps: deprotection, coupling, and washing.[9]

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Deprotection: Unmasking the N-terminus

The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.[9] This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][10]

The mechanism proceeds via a β-elimination reaction.[11] The secondary amine, piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorene ring.[2][3] This results in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide, ready for the next coupling step.[11] The excess piperidine then acts as a scavenger, reacting with the DBF to form a stable fulvene-piperidine adduct, which is washed away.[3]

Activation and Coupling: Forging the Peptide Bond

Following deprotection and thorough washing to remove all traces of piperidine, the next Fmoc-protected amino acid is introduced.[9] To facilitate the formation of the amide (peptide) bond, the carboxylic acid group of the incoming amino acid must first be activated.[2] This is typically done in situ using a coupling reagent.

Commonly used coupling reagents are uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][12] These reagents react with the amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive ester intermediate.[13] This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, resulting in the formation of a new peptide bond.[14]

Washing: Ensuring Purity at Every Step

After both the deprotection and coupling steps, a series of washes with a solvent like DMF is crucial.[2][9] These washing steps are fundamental to the success of SPPS as they remove all soluble byproducts (e.g., the dibenzofulvene-piperidine adduct, excess activated amino acid, and depleted coupling reagents) from the insoluble peptide-resin.[2] This ensures that the subsequent reaction step begins with a clean substrate, preventing the accumulation of side products and deletion sequences.

Key Reagents and Strategic Considerations

The success of Fmoc-SPPS is highly dependent on the judicious selection of reagents.

Solid Supports (Resins)

The choice of resin dictates the C-terminal functionality of the final peptide.[9]

-

Wang Resin: Used for peptides with a C-terminal carboxylic acid.[9]

-

Rink Amide Resin: Produces peptides with a C-terminal amide.[9]

-

2-Chlorotrityl Chloride Resin: A highly acid-sensitive resin used for producing C-terminal carboxylic acids and for the synthesis of protected peptide fragments.[9]

Side-Chain Protecting Groups

The selection of side-chain protecting groups is critical to prevent unwanted side reactions.[3][6] These groups must be stable to the basic conditions of Fmoc removal but labile to the final acidic cleavage.[3]

| Amino Acid | Reactive Side-Chain | Common Protecting Group |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Histidine (His) | Imidazole | Trt (Trityl) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |

Coupling Reagents: A Comparative Overview

The efficiency of peptide bond formation is largely determined by the coupling reagent.

| Reagent | Description | Advantages | Considerations |

| HBTU/HCTU | Benzotriazole-based uronium salts | Cost-effective, reliable, and widely used.[9] | Can cause racemization, especially with sensitive residues like Cysteine and Histidine.[4] |

| HATU | 7-Aza-benzotriazole-based aminium salt | Highly efficient, faster coupling kinetics, and lower racemization rates compared to HBTU.[12] | More expensive than HBTU/HCTU. |

| DIC/HOBt | Carbodiimide-based | Low cost. HOBt (Hydroxybenzotriazole) is added to suppress racemization.[14] | Slower reaction times compared to uronium/aminium salts. |

Final Cleavage and Deprotection: Liberating the Peptide

Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[15]

During this process, the acid-labile protecting groups and the resin linker generate highly reactive cationic species (e.g., tert-butyl cations). These cations can alkylate nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to unwanted modifications. To prevent these side reactions, "scavengers" are added to the TFA to trap these reactive intermediates.[15]

Standard Cleavage Protocol

A common and effective cleavage cocktail for most peptides is a mixture of TFA, triisopropylsilane (TIS), and water.

Reagent Cocktail (Reagent B):

-

Trifluoroacetic Acid (TFA): 95%

-

Water (H₂O): 2.5%

-

Triisopropylsilane (TIS): 2.5%[10]

Step-by-Step Methodology:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the protecting groups.

-

Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: The Enduring Power of Fmoc Chemistry

The Fmoc/tBu strategy for Solid-Phase Peptide Synthesis provides a robust, versatile, and highly efficient method for the chemical synthesis of peptides. Its foundation on an orthogonal protection scheme allows for the use of mild conditions for iterative deprotection, making it compatible with a vast array of modified and sensitive amino acids.[3][4] This has been instrumental in advancing various fields, from fundamental biological research to the development of peptide-based therapeutics and biomaterials. A thorough understanding of the core principles—from the mechanism of deprotection and coupling to the strategic selection of reagents and final cleavage conditions—is essential for any researcher aiming to harness the full potential of this powerful synthetic methodology.

References

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 587-596. [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1736. [Link]

-

de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Sato, K., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]

-

CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

-

Atherton, E., & Sheppard, R.C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

-

aapptec. (n.d.). Coupling Reagents. [Link]

-

Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. YouTube. [Link]

-

DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, Vol. 289, pp. 104-109. Academic Press. [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

-

Kent, S.B.H., et al. (2002). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 99(10), 6571-6576. [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

-

ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. [Link]

-

American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

-

Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.globalso.com [file.globalso.com]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fmoc-L-Asparaginol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Fmoc-L-Asparaginol in Advanced Peptide Synthesis

In the intricate world of peptide synthesis and drug development, Fmoc-protected amino alcohols, such as this compound, represent a critical class of building blocks. Their unique structural attributes, particularly the terminal alcohol functionality, allow for the creation of peptide mimics and other specialized molecular architectures that are inaccessible through standard peptide chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable handle for the amine, enabling precise control during synthetic sequences. However, as with any specialized chemical reagent, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not thoroughly investigated, an assessment of its constituent parts—the Fmoc group, the asparagine side chain, and the amino alcohol backbone—allows for a reasoned evaluation of potential hazards.

1.1. GHS Classification (Inferred)

Based on data from analogous compounds, this compound should be handled as a substance with the potential for the following hazards. It is important to note that many suppliers of similar Fmoc-amino acid derivatives state that the substance does not meet the criteria for classification as hazardous[1][2]. However, some sources indicate potential hazards for similar compounds[3]. A conservative approach is always recommended.

| Hazard Class | Hazard Statement (Inferred) | Precautionary Statement Codes (Inferred) |

| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

| Acute Aquatic Toxicity | H401: Toxic to aquatic life. | P273 |

| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | P273, P391, P501 |

This table is a composite based on data for related Fmoc-amino acid derivatives. The absence of a specific GHS classification for this compound necessitates treating it with the precautions appropriate for these potential hazards.

1.2. Primary Routes of Exposure

-

Inhalation: Inhalation of the powdered form can irritate the respiratory tract.[4][5]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

-

Eye Contact: Direct contact with the eyes can cause serious irritation.[3]

-

Ingestion: May be harmful if swallowed.[5]

1.3. Chemical Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions.[1] Incompatible materials to avoid include strong oxidizing agents.[6] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

-

Ventilation: Work with solid this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Contained Systems: For larger scale operations, the use of a glove box or other contained systems should be considered.

2.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards are mandatory.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2][4] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2][4]

-

Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashes, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved respirator appropriate for the exposure level should be used.

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

3.1. Handling

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

-

Dispensing: When weighing and dispensing the solid, do so in a designated area, preferably within a fume hood, to minimize dust generation.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3.2. Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[1][4] Recommended storage temperature is typically refrigerated (2-8 °C) to ensure long-term stability.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of laboratory safety.

4.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[1][4] If irritation persists, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek medical advice.[1][2]

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as described in Section 2.[4]

-

Containment and Cleanup: For a dry spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][6] Clean the spill area thoroughly.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Caption: Step-by-step response to a spill of this compound.

Disposal Considerations

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

-

Waste Disposal: Dispose of unused material and its container at an approved waste disposal plant.[4] Do not mix with other waste streams.

-

Contaminated Packaging: Handle contaminated containers as you would the product itself.[4]

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Protocol: A Note on Safe Laboratory Practice

While this guide focuses on safety, it is important to recognize that the handling of this compound will occur within the context of specific experimental procedures, most commonly solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology for a Coupling Reaction (Illustrative Example):

-

Resin Preparation: Swell the solid-phase resin in a suitable solvent (e.g., dimethylformamide - DMF) in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain.

-

Causality: Piperidine is a base that cleaves the Fmoc group, exposing a free amine for the next coupling step. This step should be performed in a fume hood as piperidine is a hazardous substance.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Activation of this compound: In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA) to activate the carboxyl group (if applicable for the specific reaction) or to facilitate the reaction.

-

Self-Validation: The progress of the activation can sometimes be monitored by a color change, depending on the reagents used.

-

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture to ensure complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.

-

Confirmation of Coupling: A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the absence of free amines, indicating a successful coupling reaction.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. While specific hazard data for this compound is limited, a comprehensive understanding of the safety precautions for related Fmoc-protected amino acids and amino alcohols provides a robust framework for its safe handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. Always consult your institution's safety protocols and the most up-to-date safety information before commencing any new experimental work.

References

- CEM Corporation. (2024).

- Carl Roth GmbH + Co. KG. (n.d.).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET: Nalpha-Fmoc-Ngamma-trityl-L-asparagine.

- AAPPTec, LLC. (2015).

- AAPPTec, LLC. (n.d.).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

- PubChem. (n.d.). FMOC-L-asparagine. National Center for Biotechnology Information.

- Nippon Soda Co., Ltd. (2018).

- Carl Roth GmbH + Co. KG. (n.d.).

- Central Drug House (P) Ltd. (n.d.).

- Capot Chemical Co., Ltd. (2019).

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.

- Central Drug House (P) Ltd. (n.d.).

- Thermo Fisher Scientific. (2025).

- National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.

- Chem-Impex. (n.d.). Fmoc-L-leucinol.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- PubChem. (n.d.). FMOC-L-valine. National Center for Biotechnology Information.

- PubChem. (n.d.). Fmoc-leucine. National Center for Biotechnology Information.

- Sigma-Aldrich. (2025).

- ResearchGate. (2025). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides.

- Carl Roth GmbH + Co. KG. (n.d.).

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

Sources

- 1. carlroth.com [carlroth.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

The Versatile Role of Fmoc-L-Asparaginol in Advancing Chemical Biology

A Senior Application Scientist's Guide to a Unique Building Block

In the landscape of chemical biology and drug discovery, the demand for molecular tools that offer enhanced stability, functionality, and biological activity is ever-present. While Fmoc-protected amino acids are the established workhorses of solid-phase peptide synthesis (SPPS), their amino alcohol counterparts are emerging as powerful building blocks for creating sophisticated peptidomimetics and functional probes. Among these, Fmoc-L-asparaginol, with its unique combination of a primary alcohol for versatile anchoring and derivatization, and a hydrophilic amide side chain, presents a compelling case for its expanded use in the field.

This technical guide provides an in-depth exploration of the applications of this compound, moving beyond the foundational principles of peptide chemistry to the practicalities of its synthesis, incorporation into novel molecular architectures, and its potential to unlock new avenues in therapeutic and diagnostic development.

Core Principles: Why Choose an Amino Alcohol?

The substitution of a C-terminal carboxylic acid with a primary alcohol fundamentally alters the chemical and physical properties of a peptide or small molecule. C-terminally modified peptides are crucial for the development and delivery of peptide-based pharmaceuticals as these modifications can significantly impact their activity, stability, hydrophobicity, and membrane permeability.[1][2] Peptide alcohols, in particular, are clinically important compounds.[3]

Key Advantages of C-Terminal Alcohols:

-

Enhanced Stability: The replacement of the carboxyl group with an alcohol removes a potential site for enzymatic degradation by carboxypeptidases, thereby increasing the in vivo half-life of the molecule.

-

Altered Polarity and Solubility: The hydroxyl group can influence the overall polarity and hydrogen bonding capacity of the molecule, which can be fine-tuned to improve solubility and cell permeability.

-

A Handle for Further Functionalization: The primary alcohol serves as a versatile chemical handle for a wide range of subsequent modifications, including esterification, etherification, and conjugation to other molecules such as fluorophores, affinity tags, or drug payloads.

This compound brings the added advantage of the asparagine side chain, which can participate in hydrogen bonding and potentially modulate interactions with biological targets.

Synthesis of this compound: A Practical Approach

The efficient synthesis of the this compound building block is a prerequisite for its widespread application. A common and effective method involves the reduction of the corresponding protected amino acid.

A robust protocol for the synthesis of Fmoc-protected β-amino alcohols involves the use of Fmoc-amino acid azides as precursors.[4] This method is noted for being high-yielding and free from racemization.[4]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in the Synthesis of Peptide Alcohols and Peptidomimetics

A primary application of this compound is in the solid-phase synthesis of peptide alcohols. These compounds are valuable as peptidomimetics, where the modified C-terminus can lead to improved pharmacokinetic properties and biological activity.[5][6]

Solid-Phase Synthesis of Peptide Alcohols

The synthesis of peptide alcohols on a solid support has been streamlined through the development of specialized resins and attachment strategies for Fmoc-amino alcohols.[1][3]

General Solid-Phase Synthesis Workflow:

Caption: General workflow for solid-phase synthesis of peptide alcohols.

Experimental Protocol: Attachment of this compound to a Solid Support

A general method for the attachment of Fmoc-amino alcohols to resins like Rink, Ramage, and Sieber-chloride has been developed, providing a straightforward entry into Fmoc/tBu synthesis of peptide alcohols from a pre-loaded resin.[1][3]

-

Resin Preparation: Swell the chosen resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent such as dichloromethane (DCM).

-

Attachment: Dissolve this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate solvent (e.g., DCM or DMF). Add the solution to the swollen resin and agitate at room temperature.

-

Capping: After the desired reaction time, cap any remaining active sites on the resin using a capping agent like methanol.

-

Washing: Thoroughly wash the resin with the reaction solvent, followed by other solvents like isopropanol and DCM to remove excess reagents.

-

Drying: Dry the resin under vacuum.

The subsequent elongation of the peptide chain follows standard Fmoc-SPPS protocols, involving iterative cycles of Fmoc deprotection and coupling of the next Fmoc-amino acid.[7]

Peptidomimetics for Enhanced Therapeutic Potential

Peptidomimetic modifications are a key strategy to create more stable and bioactive peptides.[5] The introduction of a C-terminal alcohol, as facilitated by this compound, is a form of peptidomimicry that can prevent protease cleavage and improve metabolic stability.[5] Peptide aldehydes, which can be synthesized from peptide alcohols, are known inhibitors of many important enzymes.[]

This compound as a Precursor for Chemical Probes and Bioconjugates

The primary alcohol of this compound is a versatile functional group for the synthesis of chemical probes and for bioconjugation. Once the peptide alcohol is synthesized and purified, the C-terminal hydroxyl group can be further modified.

Potential Functionalization Pathways:

-

Attachment of Fluorophores: The alcohol can be esterified with a carboxylic acid-containing fluorescent dye for use in imaging studies.

-

Linkage to Affinity Tags: Biotin or other affinity tags can be attached to facilitate pull-down assays and interaction studies.

-

Drug Conjugation: The alcohol can serve as an attachment point for small molecule drugs, creating targeted delivery vehicles.

-

Surface Immobilization: The hydroxyl group allows for covalent attachment to appropriately functionalized surfaces for the creation of peptide-based biomaterials.

While direct literature on the extensive use of this compound for these specific purposes is still emerging, the chemical principles are well-established for other amino alcohols.

Challenges and Considerations

While this compound offers significant advantages, researchers should be aware of potential challenges:

-

Side Reactions during Asparagine Coupling: The side chain amide of asparagine can undergo dehydration to a nitrile during activation, leading to the formation of β-cyanoalanine.[9] Using side-chain protected asparagine derivatives can mitigate this issue.[9]

-

Aspartimide Formation: Sequences containing aspartic acid (or asparagine) are prone to aspartimide formation upon repeated exposure to the basic conditions of Fmoc deprotection.[10] Careful selection of coupling reagents and deprotection conditions is crucial.

-

Purification: As with all peptide synthesis, purification of the final product is a critical step. The altered polarity of peptide alcohols may require optimization of standard HPLC purification protocols.

Future Perspectives

This compound is a valuable, yet perhaps underutilized, building block in the chemical biologist's toolbox. As the demand for more sophisticated and stable peptide-based therapeutics and diagnostics grows, the unique properties of this and other Fmoc-amino alcohols will likely see increased application. Future research will likely focus on expanding the repertoire of functionalized peptide alcohols and exploring their use in complex biological systems. The development of novel bioconjugation strategies centered on the C-terminal alcohol will further enhance the utility of these versatile molecules.

References

- Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383.

- Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. PubMed.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 287–294.

- Basanagouda, M., et al. (2012). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides.

- Kent, S. B. H., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.

- Carl Roth GmbH + Co. KG. (n.d.).

- Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(14), 3935–3954.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Legowska, A., et al. (2011). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed.

- BOC Sciences. (n.d.).

- Scott, D. E., et al. (2019).

- Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- dos Santos, C. N., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- de Sousa, L. R., & Bernardes, G. J. L. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(26), 7074–7088.

- Carl Roth GmbH + Co. KG. (n.d.).

- da Silva, J. P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- Gennari, C., et al. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(8), 2416–2445.

- Stathopoulos, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.

- Advanced ChemTech. (n.d.). Propargyl and Azido building blocks for Click Chemistry Archives.

- BOC Sciences. (n.d.).

- Angeli, A., et al. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PMC.

Sources

- 1. researchgate.net [researchgate.net]